2-(2-Methylcyclopropyl)-1,3-oxazole
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Overview
Description
2-(2-Methylcyclopropyl)-1,3-oxazole is an organic compound that features a cyclopropyl group attached to an oxazole ring The cyclopropyl group is a three-membered ring containing carbon atoms, while the oxazole ring is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopropyl)-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylcyclopropylamine with an appropriate oxazole precursor in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclopropyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, moderate temperatures.
Reduction: Hydrogen gas, palladium catalyst; conditionsroom temperature, atmospheric pressure.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base such as sodium hydroxide, solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-(2-Methylcyclopropyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopropyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylcyclopropyl-1-cyclopropene
- Cyclopropyl-1,3-oxazole
- 2-Methyl-1,3-oxazole
Uniqueness
2-(2-Methylcyclopropyl)-1,3-oxazole is unique due to the presence of both a cyclopropyl group and an oxazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2-(2-methylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C7H9NO/c1-5-4-6(5)7-8-2-3-9-7/h2-3,5-6H,4H2,1H3 |
InChI Key |
KKSMIWXZWCBROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NC=CO2 |
Origin of Product |
United States |
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